molecular formula C20H18N2OS B5464244 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B5464244
M. Wt: 334.4 g/mol
InChI Key: OIHCVXXZJIHZQS-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring or the cyclopropane moiety.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-phenylcyclopropanecarboxamide
  • N-(5-methylthiazol-2-yl)-2-phenylcyclopropanecarboxamide
  • N-(4-methylthiazol-2-yl)-2-phenylcyclopropanecarboxamide

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide stands out due to the specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-18(15-10-6-3-7-11-15)21-20(24-13)22-19(23)17-12-16(17)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHCVXXZJIHZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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